

"literature review of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid"

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Compound of Interest

Compound Name: 2-(2,6-Difluorophenyl)-2-methylpropanoic acid

Cat. No.: B573162

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An In-depth Technical Guide to **2-(2,6-Difluorophenyl)-2-methylpropanoic Acid**

Introduction

2-(2,6-Difluorophenyl)-2-methylpropanoic acid, identified by CAS Number 1216838-87-7, is a synthetic organic compound that serves as a valuable chemical intermediate in pharmaceutical research and development.^{[1][2][3]} Structurally, it belongs to the 2-arylpropanoic acid class, a group that includes widely-used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.^{[4][5]} The molecule's key features are a propanoic acid backbone with a gem-dimethyl substitution at the alpha carbon, and a 2,6-difluorinated phenyl ring. This difluorination is a strategic chemical modification intended to enhance metabolic stability, lipophilicity, and bioavailability, making it an attractive building block for developing novel therapeutic agents, particularly flurbiprofen analogs and other NSAIDs.^[1] This guide provides a comprehensive review of its chemical properties, synthesis, potential biological activity, and analytical characterization based on available literature.

Chemical and Physical Properties

The fundamental properties of **2-(2,6-Difluorophenyl)-2-methylpropanoic acid** are summarized below. The data is compiled from chemical databases and supplier information.

Property	Value	Reference
CAS Number	1216838-87-7	[1]
Molecular Formula	C ₁₀ H ₁₀ F ₂ O ₂	[3] [6]
Molecular Weight	200.18 g/mol	[3]
Physical Form	Solid	[7]
Purity	Typically ≥95-97%	[3] [7]
Predicted XlogP	2.5	[6]
InChI Key	LKIUUVZMMOKAMF-UHFFFAOYSA-N	[6] [7]

Spectroscopic and Analytical Data

Analytical characterization is crucial for structure confirmation and purity assessment.

Spectroscopic data reported for this compound are detailed in the table below.

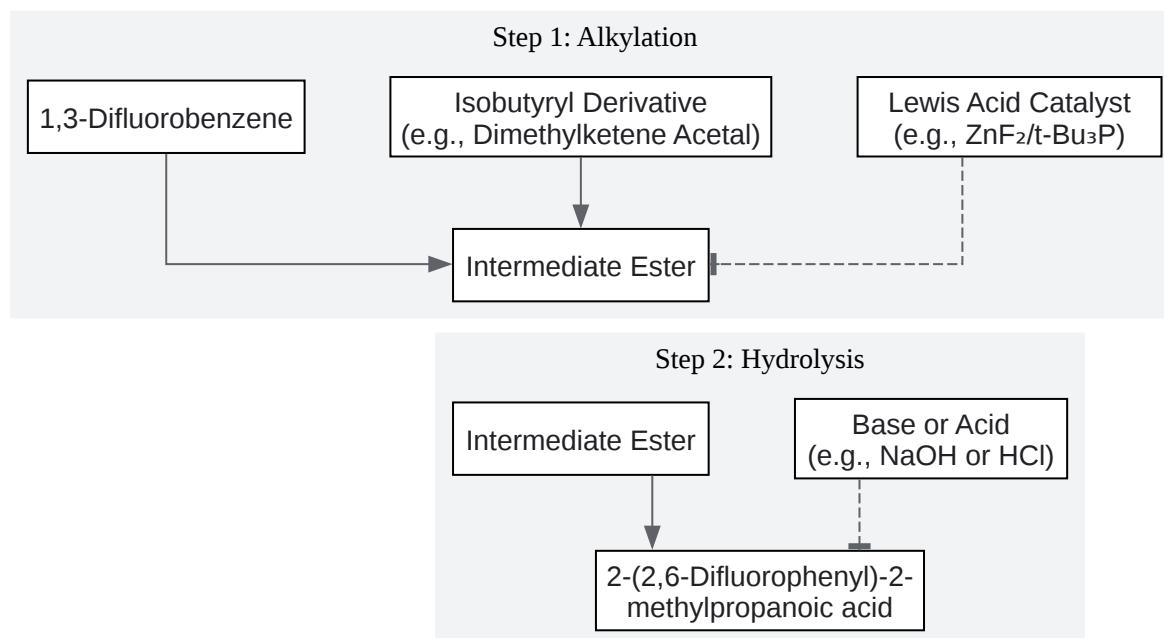
Technique	Observed Signals / Data	Interpretation	Reference
¹ H NMR	δ 1.57 ppm (singlet, 6H)	Two methyl groups at the α-carbon [-C(CH ₃) ₂]	[1]
	δ 7.18–7.29 ppm (doublets)	Aromatic protons on the difluorophenyl ring	[1]
IR Spectroscopy	1700–1720 cm ⁻¹ (strong absorption)	C=O stretch confirming the carboxylic acid	[1]
Purity Assessment (HPLC)	High-performance liquid chromatography with UV detection is a standard method for purity.	Assesses purity and detects impurities.	[1]

Synthesis and Experimental Protocols

The synthesis of **2-(2,6-Difluorophenyl)-2-methylpropanoic acid** generally involves a two-step process: an alkylation reaction followed by hydrolysis. While a specific, detailed protocol for this exact molecule is not publicly available, a representative procedure can be constructed based on established methods for analogous 2-arylpropanoic acids.

General Synthetic Workflow

The overall process involves the coupling of a difluorobenzene derivative with a propanoic acid precursor, followed by the hydrolysis of an intermediate ester or nitrile to yield the final carboxylic acid.



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Caption: General two-step synthesis workflow.

Detailed Experimental Protocol (Representative)

This protocol is adapted from general procedures for the synthesis of 2-arylpropionic acids and should be performed by individuals with appropriate training in experimental organic chemistry. [4]

Step 1: Synthesis of Ethyl 2-(2,6-Difluorophenyl)-2-methylpropanoate (Intermediate)

- **Reaction Setup:** To a dry, nitrogen-flushed round-bottom flask, add a solution of 1,3-difluorobenzene (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).
- **Deprotonation:** Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise while maintaining the temperature. Stir for 1 hour at -78 °C.
- **Alkylation:** In a separate flask, prepare a solution of ethyl 2-bromo-2-methylpropanoate (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
- **Reaction Progression:** Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
- **Quenching and Extraction:** Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
- **Work-up:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude ester intermediate using column chromatography on silica gel.

Step 2: Hydrolysis to 2-(2,6-Difluorophenyl)-2-methylpropanoic Acid

- **Reaction Setup:** Dissolve the purified ester intermediate from Step 1 in a mixture of ethanol and water.
- **Hydrolysis:** Add an excess of sodium hydroxide (NaOH) (e.g., 3-5 equivalents) and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer

chromatography (TLC).[\[4\]](#)

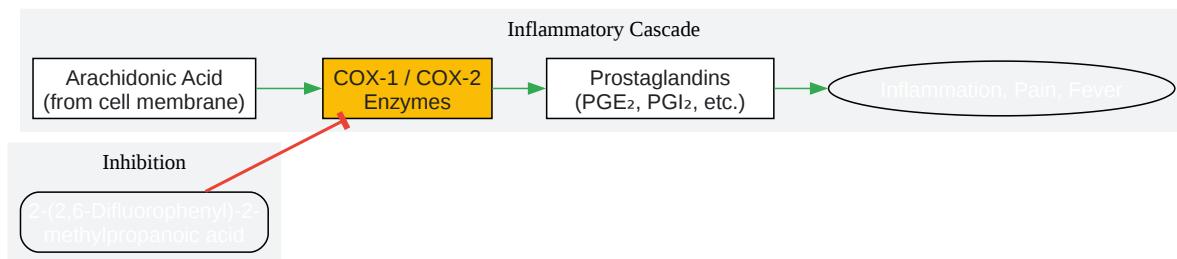
- Acidification: After cooling to room temperature, remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water and acidify to a pH of 1-2 by slowly adding concentrated hydrochloric acid (HCl). A precipitate should form.[\[8\]](#)
- Extraction: Extract the acidified mixture three times with dichloromethane or ethyl acetate.[\[8\]](#)
[\[9\]](#)
- Work-up: Combine the organic extracts, dry over anhydrous Na_2SO_4 , filter, and remove the solvent under reduced pressure to yield the crude product.
- Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the pure **2-(2,6-Difluorophenyl)-2-methylpropanoic acid**. Reported yields for analogous hydrolysis steps often exceed 85%.[\[1\]](#)

Potential Biological Activity and Mechanism of Action

As a member of the 2-arylpropanoic acid family, this compound is primarily investigated for its potential as an anti-inflammatory agent.[\[1\]](#) The mechanism of action for this class of drugs typically involves the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Signaling Pathway

COX-1 and COX-2 are key enzymes that convert arachidonic acid into prostaglandins (PGs), which are lipid compounds that mediate inflammation, pain, and fever. By inhibiting these enzymes, NSAIDs block the production of prostaglandins, thereby reducing the inflammatory response. The difluoro- substitution may enhance the compound's binding affinity and selectivity for these enzyme targets.[\[1\]](#)

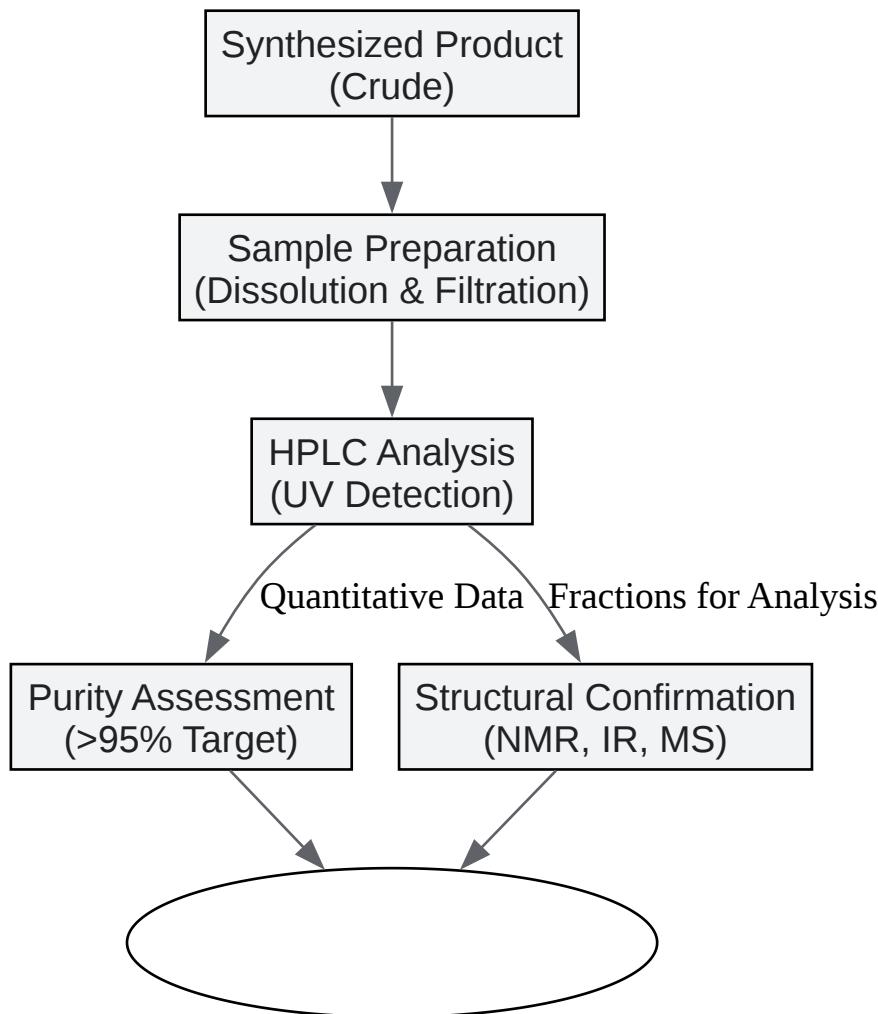


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Caption: Inhibition of the COX pathway by the compound.

Analytical Workflow for Quality Control

Ensuring the purity and identity of a synthesized compound is critical. A standard analytical workflow combines chromatographic separation with spectroscopic identification.



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Caption: Typical analytical workflow for compound validation.

Conclusion

2-(2,6-Difluorophenyl)-2-methylpropanoic acid is a strategically designed chemical intermediate with significant potential in medicinal chemistry. Its structural similarity to established NSAIDs, combined with fluorine substitutions that can confer advantageous pharmacokinetic properties, makes it a key building block for the synthesis of next-generation anti-inflammatory drugs. The synthetic and analytical protocols outlined in this guide provide a framework for researchers working with this compound and others in the broader class of 2-arylpropanoic acids. Further research is warranted to fully elucidate its specific biological targets, potency, and therapeutic applications.

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